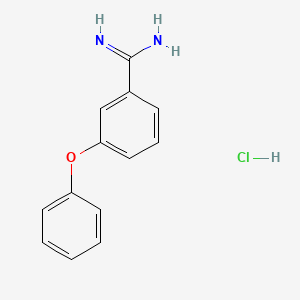![molecular formula C13H20ClNO3 B1452105 Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride CAS No. 1211643-55-8](/img/structure/B1452105.png)
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride
Vue d'ensemble
Description
“Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride” is a chemical compound with the IUPAC name “methyl 3-amino-2-(4-ethoxybenzyl)propanoate hydrochloride”. It has a molecular weight of 273.76 .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H" . This code provides a textual representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
This compound has been utilized as a precursor in the synthesis of various chemical entities. For example, it has been involved in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, highlighting a method with easy operation, short reaction time, and high yield, indicating its versatility in organic synthesis (Tan Bin, 2011). Furthermore, research on polymorphic forms of related compounds has been conducted using spectroscopic and diffractometric techniques to understand their analytical and physical characterization challenges (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).
Molecular Docking and Biological Potentials
Studies have also focused on the biological potentials of derivatives synthesized from similar compounds. For instance, new derivatives have been synthesized and evaluated for their antioxidant, antiulcerogenic, and anti-inflammatory activities, revealing significant biological efficacy and safety in liver enzymes in rats. Molecular docking studies suggested that these compounds exhibit good binding affinity within the active sites of targeted proteins, demonstrating their potential in drug discovery (R. Borik, Prof. Mohammed Abdalla Hussein, 2021).
Structural and Physical Chemistry
The compound and its derivatives have been the subject of studies aimed at understanding their structural characteristics and interactions. For example, research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate explored its crystal packing and the role of nonhydrogen bonding interactions in its structure, contributing valuable insights into molecular design and crystal engineering (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Corrosion Inhibition
Another area of application is in the field of corrosion inhibition, where related compounds have been synthesized and tested for their efficacy in protecting metals against corrosion in acidic environments. These studies combine experimental and theoretical approaches to optimize the compounds for industrial applications, highlighting the compound's utility beyond purely pharmaceutical contexts (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, M. Quraishi, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNVRWINOUENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)


![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)

![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)


![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)

![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)